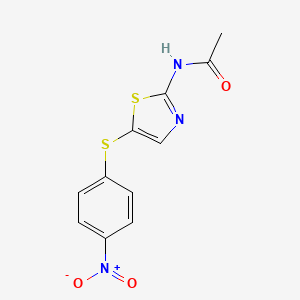

N-(5-((4-(Hydroxy(oxido)amino)phenyl)thio)-1,3-thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[5-(4-nitrophenyl)sulfanyl-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3S2/c1-7(15)13-11-12-6-10(19-11)18-9-4-2-8(3-5-9)14(16)17/h2-6H,1H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKTLZNQOOIRKMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(S1)SC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70222853 | |

| Record name | N-(5-((4-(Hydroxy(oxido)amino)phenyl)thio)-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7254-13-9 | |

| Record name | N-(5-((4-(Hydroxy(oxido)amino)phenyl)thio)-1,3-thiazol-2-yl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007254139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002693803 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(5-((4-(Hydroxy(oxido)amino)phenyl)thio)-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetamido-5-(4-nitrophenylthio)-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

N-(5-((4-(Hydroxy(oxido)amino)phenyl)thio)-1,3-thiazol-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its synthesis, biological properties, and potential therapeutic applications.

- Molecular Formula : C₁₃H₁₄N₂O₂S

- Molecular Weight : 270.33 g/mol

- CAS Number : 60246-87-9

- Structure : The compound features a thiazole ring, a hydroxylamine moiety, and an acetamide group which are crucial for its biological activity.

Synthesis

The synthesis of N-(5-((4-(Hydroxy(oxido)amino)phenyl)thio)-1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. The process may include the formation of the thiazole ring followed by the introduction of the hydroxylamine and acetamide functionalities. Specific methodologies can vary based on the desired purity and yield.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to N-(5-((4-(Hydroxy(oxido)amino)phenyl)thio)-1,3-thiazol-2-yl)acetamide. For instance:

- Case Study 1 : A derivative showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties:

- Case Study 2 : Research indicated that N-(5-((4-(Hydroxy(oxido)amino)phenyl)thio)-1,3-thiazol-2-yl)acetamide exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics.

Enzyme Inhibition

The biological activity is partly mediated through enzyme inhibition:

- Poly(ADP-ribose) polymerase (PARP) : The compound has been identified as a potential inhibitor of PARP, which plays a role in DNA repair mechanisms. This inhibition could enhance the efficacy of certain chemotherapeutic agents.

Data Table: Biological Activities Summary

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Anticancer | High | Induction of apoptosis in cancer cells |

| Antimicrobial | Moderate to High | Inhibition of bacterial growth |

| Enzyme Inhibition | Significant | Inhibition of PARP leading to impaired DNA repair |

Research Findings

- Anticancer Mechanisms : Studies have shown that compounds with similar structures can induce cell cycle arrest and apoptosis in cancer cells through mitochondrial pathways.

- Antimicrobial Efficacy : The compound's ability to disrupt bacterial cell wall synthesis has been noted, contributing to its broad-spectrum antimicrobial activity.

- Potential Therapeutic Applications : Given its dual action against cancer and microbial infections, there is potential for developing combination therapies that leverage these properties.

Q & A

Basic: What are the critical reaction conditions and synthetic routes for synthesizing this compound?

The synthesis of N-(5-((4-(Hydroxy(oxido)amino)phenyl)thio)-1,3-thiazol-2-yl)acetamide typically involves multi-step reactions. Key steps include:

- Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones or esters under controlled temperatures (60–80°C) in solvents like ethanol or DMF .

- Thioether linkage : Coupling of the thiazole intermediate with a 4-(hydroxy(oxido)amino)phenylthiol group via nucleophilic substitution, requiring inert atmospheres (e.g., N₂) to prevent oxidation .

- Acylation : Reaction with acetyl chloride or anhydride in the presence of a base (e.g., triethylamine) to introduce the acetamide moiety .

Critical conditions : - Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for thioether formation .

- Temperature control : Exothermic reactions (e.g., acylation) require gradual reagent addition to avoid side products .

- Purification : Column chromatography or recrystallization (ethanol/water mixtures) ensures >95% purity .

Basic: What analytical techniques are essential for confirming the compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Verify substituent positions on the thiazole ring and acetamide group. For example, the thiazole C2 proton resonates at δ 7.2–7.5 ppm, while the acetamide carbonyl appears at ~170 ppm in ¹³C NMR .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <3 ppm error .

- HPLC : Assess purity (>98%) using reverse-phase C18 columns (acetonitrile/water gradient) .

- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Advanced: How can researchers resolve discrepancies in reported biological activities of structurally similar thiazole-acetamide derivatives?

Discrepancies often arise from variations in:

- Assay conditions :

- Compound purity : Impurities >2% (e.g., unreacted intermediates) can skew dose-response curves .

- Structural analogs : Subtle modifications (e.g., methoxy vs. hydroxy groups) alter pharmacokinetics .

Methodological solutions : - Standardize assays using reference compounds (e.g., doxorubicin for cytotoxicity) .

- Perform LC-MS to confirm batch-to-batch consistency .

- Use molecular docking to rationalize activity differences based on substituent effects .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina, Glide) :

- Simulate binding to targets like COX-2 or EGFR kinase. The thiazole ring often participates in π-π stacking with aromatic residues (e.g., Phe506 in COX-2) .

- Molecular Dynamics (MD) Simulations :

- Assess stability of ligand-target complexes over 100-ns trajectories. Solvent-accessible surface area (SASA) analysis reveals hydrophobic interactions .

- QSAR modeling :

Methodological: How can researchers optimize multi-step syntheses for improved yield and selectivity?

- Stepwise optimization :

- Thiazole formation : Use microwave-assisted synthesis to reduce reaction time (20 min vs. 12 h) and improve yields (~85%) .

- Thioether coupling : Employ Ullmann-type conditions (CuI, 1,10-phenanthroline) for C-S bond formation with >90% selectivity .

- In-line monitoring :

- Use FTIR to track acyl intermediate formation (C=O stretch at ~1650 cm⁻¹) .

- Workup strategies :

- Liquid-liquid extraction (ethyl acetate/water) removes unreacted starting materials .

Data Analysis: How should conflicting solubility data in different solvent systems be interpreted?

Reported solubility variations (e.g., DMSO vs. PBS) arise from:

- Polarity effects : The compound’s logP (~2.5) favors dissolution in DMSO over aqueous buffers .

- pH-dependent stability : The hydroxy(oxido)amino group may protonate in acidic conditions, altering solubility .

Resolution : - Use dynamic light scattering (DLS) to detect aggregation in aqueous media .

- Pre-saturate buffers with compound stock solutions to avoid precipitation during biological assays .

Advanced: What mechanistic studies are recommended to elucidate the compound’s mode of action?

- Enzyme inhibition assays :

- Measure Ki values for target enzymes (e.g., HDACs) using fluorogenic substrates .

- Reactive oxygen species (ROS) detection :

- Metabolomics :

- LC-MS/MS profiling of treated cells identifies disrupted pathways (e.g., glutathione metabolism) .

Methodological: What are the best practices for handling and storing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.